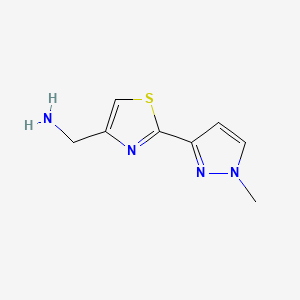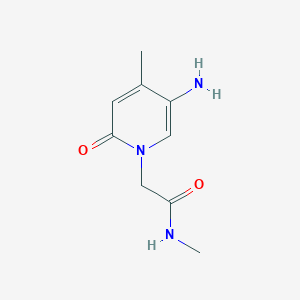
1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane is an organic compound with the molecular formula C9H17BrO2. This compound is characterized by a bromine atom attached to a cyclopentane ring, which is further substituted with a 1-methoxypropan-2-yl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane typically involves the bromination of a cyclopentane derivative followed by the introduction of the 1-methoxypropan-2-yl group. One common method involves the reaction of cyclopentanol with hydrobromic acid to form 1-bromocyclopentane. This intermediate is then reacted with 1-methoxypropan-2-ol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include cyclopentane derivatives with various functional groups.
Oxidation: Products include cyclopentanone, cyclopentanoic acid, and other oxidized derivatives.
Reduction: Products include cyclopentane derivatives with reduced substituents.
Aplicaciones Científicas De Investigación
1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methoxynaphthalene: A similar compound with a naphthalene ring instead of a cyclopentane ring.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains an ethane backbone with similar functional groups.
1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol: A compound with a similar methoxypropan-2-yl group but different overall structure .
Uniqueness
1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane is unique due to its specific combination of a cyclopentane ring with a bromine atom and a methoxypropan-2-yl group
Propiedades
Fórmula molecular |
C9H17BrO2 |
|---|---|
Peso molecular |
237.13 g/mol |
Nombre IUPAC |
1-bromo-2-(1-methoxypropan-2-yloxy)cyclopentane |
InChI |
InChI=1S/C9H17BrO2/c1-7(6-11-2)12-9-5-3-4-8(9)10/h7-9H,3-6H2,1-2H3 |
Clave InChI |
TVUKLRSZXOTSGA-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)OC1CCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3S)-3-(2,4-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13639047.png)

![Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B13639055.png)





